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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of

Tris(dimethylamino)antimony (TDMASb) as a doping precursor in semiconductor

manufacturing. The information is intended for professionals in research and development

environments.

Introduction
Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH₃)₂]₃, is a high-purity

organometallic precursor increasingly utilized in the fabrication of III-V compound

semiconductors.[1][2] Its primary application lies in Metal-Organic Chemical Vapor Deposition

(MOCVD) and Chemical Vapor Deposition (CVD) processes for the controlled introduction of

antimony (Sb) as a dopant or as a constituent in the growth of thin films such as Indium

Antimonide (InSb) and Gallium Antimonide (GaSb).[1][3] The absence of direct antimony-

carbon bonds in TDMASb makes it an attractive alternative to traditional alkylantimony

precursors, potentially reducing carbon incorporation into the epitaxial layers.[4]

Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of TDMASb is essential for

its safe and effective use in a laboratory or manufacturing setting.
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Property Value Reference

Chemical Formula C₆H₁₈N₃Sb [2][5][6]

Molecular Weight 253.99 g/mol [2][5][6]

Appearance Colorless liquid [5]

Density 1.325 g/mL at 25 °C [2]

Boiling Point 33 °C [4]

Melting Point 300 °C [2]

CAS Number 7289-92-1 [3][5]

Safety and Handling
Tris(dimethylamino)antimony is a hazardous chemical that requires strict safety protocols. It

is flammable, water-reactive, and toxic.[6][7]

3.1. General Safety Precautions:

Work in a well-ventilated fume hood.

Avoid contact with skin, eyes, and clothing.[8]

Do not breathe vapor or mist.[8]

Keep away from heat, sparks, and open flames.

Store in a cool, dry place away from moisture and incompatible materials such as acids and

oxidizing agents.

Handle under an inert atmosphere (e.g., nitrogen or argon).[8]

3.2. Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and a face shield.[8]

Hand Protection: Neoprene or nitrile rubber gloves.[7]
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Body Protection: Flame-retardant lab coat and closed-toe shoes.[8]

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic

vapors and ammonia should be available for emergency situations.[7]

3.3. Emergency Procedures:

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and

seek medical attention.[7]

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and

seek medical attention.[7]

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical

attention.[7]

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.[7]

Spills: Evacuate the area. Use absorbent, non-combustible material to clean up the spill. Do

not use water.

Application in MOCVD Doping
TDMASb serves as a volatile precursor for the in-situ doping of semiconductor thin films during

MOCVD growth. The following sections provide experimental protocols for the growth of InSb

and GaSb using TDMASb.

MOCVD Growth of Indium Antimonide (InSb)
Objective: To grow epitaxial layers of InSb on a suitable substrate using TDMASb and a group

III precursor.

Precursors:

Antimony Source: Tris(dimethylamino)antimony (TDMASb)

Indium Source: Trimethylindium (TMIn)
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Carrier Gas: Hydrogen (H₂)

Experimental Parameters:

Parameter Range Notes

Growth Temperature 285 - 500 °C

Temperatures >400 °C tend to

produce p-type layers, while

temperatures around 400 °C

can produce n-type layers.

Reactor Pressure 76 - 660 Torr

V/III Ratio 0.63 - 8.6

The ratio of the molar flow rate

of the group V precursor

(TDMASb) to the group III

precursor (TMIn).

Growth Rate 0.06 - 0.67 µm/h
Proportional to the TMIn flow

rate.

Protocol:

Substrate Preparation: Prepare a suitable substrate (e.g., InSb or GaAs) by cleaning and

etching to remove surface contaminants and oxides.

System Preparation: Load the substrate into the MOCVD reactor. Purge the reactor and gas

lines thoroughly with high-purity hydrogen.

Precursor Handling: Maintain the TDMASb and TMIn bubblers at a constant temperature to

ensure stable vapor pressure.

Growth Initiation: Heat the substrate to the desired growth temperature under a hydrogen

flow.

Deposition: Introduce the TDMASb and TMIn precursors into the reactor at the desired flow

rates to achieve the target V/III ratio and growth rate.
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Growth Termination: After the desired film thickness is achieved, stop the precursor flows

and cool the substrate under a hydrogen atmosphere.

Characterization: Analyze the grown InSb film for its structural, electrical, and optical

properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and

photoluminescence (PL) spectroscopy.

MOCVD Growth of Gallium Antimonide (GaSb)
Objective: To grow p-type GaSb layers on a GaAs substrate using TDMASb.

Precursors:

Antimony Source: Tris(dimethylamino)antimony (TDMASb)

Gallium Source: Trimethylgallium (TMGa)

Carrier Gas: Hydrogen (H₂)

Experimental Parameters:

Parameter Range Resulting Properties

Growth Temperature 475 - 580 °C

Reactor Pressure ~50 Torr Low-pressure MOCVD

V/III Ratio 0.4 - 2.0

Hole Mobility ~616 cm²/Vs
at a hole concentration of 4.3 x

10¹⁷ cm⁻³

Hole Concentration 4.3 x 10¹⁷ cm⁻³ p-type conductivity

Protocol:

Substrate Preparation: Prepare a GaAs substrate by standard cleaning procedures.

System Preparation: Load the substrate into a vertical low-pressure MOCVD reactor. Purge

the system with hydrogen.
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Precursor Handling: Maintain the TDMASb and TMGa bubblers at controlled temperatures

for stable precursor delivery.

Growth Initiation: Heat the substrate to the desired growth temperature (in the range of 475 -

580 °C).

Deposition: Introduce TDMASb and TMGa into the reactor to achieve a V/III ratio between

0.4 and 2.0.

Growth Termination: Cease the precursor flow and cool the system down under a hydrogen

ambient.

Characterization: Evaluate the GaSb layer's properties, including surface morphology, crystal

quality, and electrical characteristics.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for MOCVD doping using TDMASb and

the logical relationship between precursor selection and MOCVD performance.
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Figure 1: Generalized MOCVD experimental workflow.
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Figure 2: Logical relationship between precursor properties and MOCVD performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. TRIS(DIMETHYLAMINO)ANTIMONY [myskinrecipes.com]

3. Tris(dimethylamido)antimony(III) | TDMASb | ((CH3)2N)3Sb – Ereztech [ereztech.com]

4. benchchem.com [benchchem.com]

5. strem.com [strem.com]

6. Tris(dimethylamino)antimony | C6H18N3Sb | CID 4169194 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3152151?utm_src=pdf-body-img
https://www.benchchem.com/product/b3152151?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acsomega.4c03482
https://www.myskinrecipes.com/shop/en/mocvd-precursors/242309-trisdimethylaminoantimony.html
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Antimony_Precursors_for_MOCVD_Triethylstibine_vs_Alternatives.pdf
https://www.strem.com/product/51-5000
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_dimethylamino_antimony
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_dimethylamino_antimony
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. gelest.com [gelest.com]

8. chemicalbook.com [chemicalbook.com]

To cite this document: BenchChem. [Application Notes and Protocols for
Tris(dimethylamino)antimony in Semiconductor Manufacturing]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3152151#using-tris-
dimethylamino-antimony-for-doping-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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